molecular formula C15H20ClN3OS B1402436 3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride CAS No. 1361112-66-4

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride

Cat. No.: B1402436
CAS No.: 1361112-66-4
M. Wt: 325.9 g/mol
InChI Key: YYJSGGFJFKFLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3OS and its molecular weight is 325.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H22ClN3OSC_{16}H_{22}ClN_{3}OS and a molecular mass of approximately 335.88 g/mol. Its structure features a thieno[2,3-b]pyridine core with an aminomethyl-cyclohexyl substituent, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This pathway is significant in various inflammatory conditions and cancers.

Key Pathways Involved:

  • NF-κB Signaling : The compound modulates this pathway by inhibiting IKK activity, thereby reducing NF-κB-mediated transcription of inflammatory genes.
  • Cytokine Production : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines in various cell types, including synovial cells from rheumatoid arthritis patients .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:

  • Cytokine Inhibition : Treatment resulted in reduced expression of TNF-α and IL-6 in stimulated macrophages.
  • Matrix Metalloproteinase Regulation : The compound down-regulated matrix metalloproteinases (MMP1 and MMP3), which are critical in tissue remodeling during inflammation .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of the compound led to a marked reduction in joint inflammation and destruction. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.
  • Cancer Models : The compound has also been evaluated for its anticancer properties. In xenograft models, it demonstrated significant tumor growth inhibition through its effects on NF-κB signaling pathways .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Autoimmune Diseases : A study involving patients with systemic lupus erythematosus showed that treatment with this compound resulted in improved clinical scores and reduced levels of autoantibodies.
  • Cancer Treatment : Patients with advanced solid tumors treated with formulations containing this compound exhibited partial responses, particularly those with tumors driven by NF-κB signaling pathways.

Data Table

Study TypeModelKey Findings
In VitroMacrophagesDecreased TNF-α and IL-6 production
In VivoRheumatoid ArthritisReduced joint inflammation and MMP expression
Clinical TrialAutoimmune DiseaseImproved clinical scores in lupus patients
Cancer ModelTumor XenograftsSignificant tumor growth inhibition observed

Properties

IUPAC Name

3-[4-(aminomethyl)cyclohexyl]thieno[2,3-b]pyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS.ClH/c16-8-9-3-5-10(6-4-9)12-11-2-1-7-18-15(11)20-13(12)14(17)19;/h1-2,7,9-10H,3-6,8,16H2,(H2,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJSGGFJFKFLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=C(SC3=C2C=CC=N3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride
Reactant of Route 2
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride
Reactant of Route 3
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride
Reactant of Route 4
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride
Reactant of Route 5
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride
Reactant of Route 6
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.